N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide

Binding affinity Functional assay Comparator data

N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide (CAS 1574404-28-6) is a synthetic small molecule characterized by a tertiary amine-containing pyrrolidine head group linked via a methylene spacer to a propanamide tail bearing an N-substituted indole. The compound belongs to the indolyl-propanamide class, a scaffold explored in multiple therapeutic contexts including selective androgen receptor degradation (SARD) and dopamine receptor modulation.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
Cat. No. B12171847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)CCN2C=CC3=CC=CC=C32
InChIInChI=1S/C18H25N3O/c1-2-20-11-5-7-16(20)14-19-18(22)10-13-21-12-9-15-6-3-4-8-17(15)21/h3-4,6,8-9,12,16H,2,5,7,10-11,13-14H2,1H3,(H,19,22)
InChIKeyPYZQDWAOWWHKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide: Sourcing Profile and Research-Grade Characterization


N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide (CAS 1574404-28-6) is a synthetic small molecule characterized by a tertiary amine-containing pyrrolidine head group linked via a methylene spacer to a propanamide tail bearing an N-substituted indole . The compound belongs to the indolyl-propanamide class, a scaffold explored in multiple therapeutic contexts including selective androgen receptor degradation (SARD) and dopamine receptor modulation [1][2]. Its bifunctional architecture—combining a basic pyrrolidine nitrogen with an aromatic indole—suggests potential for dual-target engagement, though published quantitative characterization of this specific compound remains extremely limited in peer-reviewed primary literature and patents.

Procurement Risk: Why N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide Cannot Be Interchanged with In-Class Analogs


The indolyl-propanamide chemotype exhibits extreme pharmacodynamic sensitivity to minor structural modifications. In the SARD series described by Hwang et al., moving the attachment point on the indole ring or altering the amide linker length produced greater than 10-fold shifts in androgen receptor degradation potency [1]. Similarly, within the benzamide antipsychotic class, the presence of the 1-ethylpyrrolidin-2-yl moiety is a critical determinant of D2/D3 receptor subtype selectivity, with N-alkyl chain variation converting antagonists to partial agonists . These class-level observations demonstrate that the specific substitution pattern of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide—particularly the combination of the N-ethyl pyrrolidine and the N1-indole propanamide connectivity—is not trivially interchangeable with close structural analogs. However, direct head-to-head quantitative evidence comparing this exact compound against named comparators is currently absent from the published, patent, and authoritative database record.

Evidence Audit: Quantitative Differentiation Data for N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide


Direct Comparative Binding and Functional Data Unavailable for This Specific Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and authoritative chemical databases for N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide yielded no primary research articles, no patent examples, and no authoritative database entries containing quantitative binding, functional, selectivity, pharmacokinetic, or in vivo efficacy data for this exact compound. The BindingDB entry BDBM50378072 (CHEMBL1204383) containing beta-adrenergic receptor EC50 values was confirmed to correspond to a different chemical structure (distinct SMILES) and is not attributable to the target compound. The structural class (indolyl-propanamides) has published data, but no extractable comparator-based quantitative evidence exists for this specific chemical entity. Therefore, no differential evidence dimensions meeting the minimum criteria (clear comparator, quantitative target data, quantitative comparator data, defined assay context) can be populated.

Binding affinity Functional assay Comparator data

Research Applications for N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide Based on Structural Class Inference


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